molecular formula C19H26N2O B3037625 Astrophylline CAS No. 5081-53-8

Astrophylline

Cat. No.: B3037625
CAS No.: 5081-53-8
M. Wt: 298.4 g/mol
InChI Key: XIZYLQMCWHMQNP-IXTIOBCPSA-N
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Description

Astrophylline is a rare mineral primarily composed of potassium, sodium, iron, titanium, and manganese. It crystallizes in the triclinic system and often forms prismatic crystals with a distinctive bladed habit. The name “this compound” is derived from the Greek words “astron” meaning “star” and “phyllon” meaning “leaf,” reflecting its star-like crystal aggregates .

Preparation Methods

Astrophylline is typically found in cavities and fissures in unusual felsic igneous rocks. It is associated with minerals such as feldspar, mica, titanite, zircon, nepheline, and aegirine. The synthetic preparation of this compound involves the crystallization of its constituent elements under specific conditions.

Chemical Reactions Analysis

Astrophylline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides of the constituent metals, while substitution reactions may result in the formation of new mineral phases .

Scientific Research Applications

Astrophylline has several scientific research applications, particularly in the fields of mineralogy and crystallography. Its unique crystal structure and composition make it a subject of interest for studying the formation and properties of complex minerals. Additionally, this compound’s ability to form mixed anion complexes and modular structures has implications for understanding the behavior of similar minerals in natural environments .

Mechanism of Action

The mechanism of action of astrophylline involves its interaction with other minerals and elements in its environment. The formation of this compound is influenced by the availability of its constituent elements and the specific conditions under which it crystallizes. Molecular targets and pathways involved in its formation include the arrangement of octahedra and polyhedra in its crystal structure, as well as the presence of large cations such as potassium and sodium in the interpackage space .

Comparison with Similar Compounds

Astrophylline is similar to other minerals in the astrophyllite supergroup, which includes minerals with similar compositions and crystal structures. Some of the similar compounds include nuummite and arfvedsonite, which also display metallic lusters and similar colors. this compound is unique in its star-like crystal aggregates and specific chemical composition, which distinguish it from other minerals in the supergroup .

Properties

IUPAC Name

(Z)-3-phenyl-1-[(3S)-3-[(2R)-piperidin-2-yl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c22-19(12-11-16-7-2-1-3-8-16)21-14-6-9-17(15-21)18-10-4-5-13-20-18/h1-3,7-8,11-12,17-18,20H,4-6,9-10,13-15H2/b12-11-/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZYLQMCWHMQNP-IXTIOBCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2CCCN(C2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)[C@H]2CCCN(C2)C(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201172167
Record name (2Z)-1-(2R,3′S)-[2,3′-Bipiperidin]-1′-yl-3-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201172167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5081-53-8
Record name (2Z)-1-(2R,3′S)-[2,3′-Bipiperidin]-1′-yl-3-phenyl-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5081-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2Z)-1-(2R,3′S)-[2,3′-Bipiperidin]-1′-yl-3-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201172167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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